molecular formula C20H12Cl2N2O4 B406504 N-(2-benzoyl-4-chlorophenyl)-4-chloro-2-nitrobenzamide

N-(2-benzoyl-4-chlorophenyl)-4-chloro-2-nitrobenzamide

Cat. No.: B406504
M. Wt: 415.2g/mol
InChI Key: JHSDJVHOSRGTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-chlorophenyl)-4-chloro-2-nitrobenzamide is a complex organic compound with the molecular formula C20H13ClN2O4. It is known for its unique structural properties and potential applications in various scientific fields. The compound features a benzoyl group, two chlorine atoms, and a nitro group, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-chloro-2-nitrobenzamide typically involves the reaction of 2-amino-5-chlorobenzophenone with chloroacetyl chloride, followed by nitration. The reaction conditions often include the use of solvents like ethanol and catalysts such as ammonium chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-benzoyl-4-chlorophenyl)-4-chloro-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(2-Benzoyl-4-chloro-phenyl)-4-chloro-2-aminobenzamide .

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-4-chloro-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoyl and chlorine groups also contribute to its reactivity and specificity in targeting certain pathways .

Comparison with Similar Compounds

  • N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
  • N-(2-Benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides

Comparison: Compared to similar compounds, N-(2-benzoyl-4-chlorophenyl)-4-chloro-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, allows for unique reactivity patterns not observed in its analogs .

Properties

Molecular Formula

C20H12Cl2N2O4

Molecular Weight

415.2g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-chloro-2-nitrobenzamide

InChI

InChI=1S/C20H12Cl2N2O4/c21-13-7-9-17(16(10-13)19(25)12-4-2-1-3-5-12)23-20(26)15-8-6-14(22)11-18(15)24(27)28/h1-11H,(H,23,26)

InChI Key

JHSDJVHOSRGTEH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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